An In-depth Technical Guide to the Chemical Structure and Electronic Properties of 4,5-dimethyl-1,3-dioxole-2-thione
An In-depth Technical Guide to the Chemical Structure and Electronic Properties of 4,5-dimethyl-1,3-dioxole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 4,5-dimethyl-1,3-dioxole-2-thione, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited direct experimental data on this specific thione derivative, this document leverages extensive data from its well-characterized oxygen analog, 4,5-dimethyl-1,3-dioxol-2-one, and established principles of organic chemistry to project its structural and electronic characteristics. This approach provides a robust framework for researchers initiating studies on this and related compounds.
Introduction: The Significance of the 1,3-Dioxole-2-thione Scaffold
The 1,3-dioxole ring system is a versatile scaffold in organic chemistry. The incorporation of a thiocarbonyl group (C=S) in place of the more common carbonyl group (C=O) introduces unique electronic and reactive properties. Thiones are known to exhibit different reactivity patterns compared to their ketone counterparts, often serving as precursors to various sulfur-containing heterocycles and participating in unique cycloaddition reactions. The methyl substituents at the 4 and 5 positions influence the molecule's solubility, stability, and steric environment, which can be crucial for its application in areas like drug design and materials science. 4,5-dimethyl-1,3-dioxol-2-one is a known intermediate in the synthesis of pharmaceuticals, and by extension, its thione analog is a promising candidate for the development of novel therapeutic agents and functional materials.[1][2]
Molecular Structure and Spectroscopic Profile
The fundamental structure of 4,5-dimethyl-1,3-dioxole-2-thione consists of a five-membered 1,3-dioxole ring with methyl groups at the 4 and 5 positions and a thione group at the 2-position.
Caption: Chemical structure of 4,5-dimethyl-1,3-dioxole-2-thione.
Based on the crystal structure of the analogous 4,5-dimethyl-1,3-dioxol-2-one, the 1,3-dioxole ring is expected to be planar.[3][4] The C=C double bond and the delocalization of lone pairs from the oxygen atoms contribute to this planarity. The introduction of the larger sulfur atom in the thione group is not expected to significantly disrupt this planarity.
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Predicted Key Features for 4,5-dimethyl-1,3-dioxole-2-thione | Reference Data for 4,5-dimethyl-1,3-dioxol-2-one |
| ¹H NMR | Singlet for the two equivalent methyl groups (δ ≈ 2.0-2.5 ppm). The exact shift will be influenced by the deshielding effect of the C=S group. | Singlet at ~2.1 ppm.[5][7] |
| ¹³C NMR | Signal for the methyl carbons (δ ≈ 10-15 ppm). Signals for the C4/C5 carbons (δ ≈ 120-130 ppm). A significantly downfield signal for the thiocarbonyl carbon (C2) (δ ≈ 190-210 ppm). This is a characteristic feature of thiones.[8][9] | Methyl carbons at ~9 ppm. C4/C5 carbons at ~125 ppm. Carbonyl carbon (C2) at ~155 ppm.[5] |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations from the methyl groups. C=C stretching vibration (around 1650-1700 cm⁻¹). A strong C=S stretching vibration, typically in the range of 1050-1250 cm⁻¹. This is a key difference from the C=O stretch. C-O stretching vibrations. | Strong C=O stretching vibration around 1800 cm⁻¹.[6] |
| UV-Vis Spectroscopy | Expected to show a π → π* transition at a shorter wavelength and a weaker n → π* transition at a longer wavelength. The n → π* transition of the C=S group typically occurs at a lower energy (longer wavelength) and is more intense than that of the C=O group. | UV-Vis data for the -one analog is available and has been studied computationally.[10] |
Electronic Properties: A Theoretical Perspective
The electronic properties of 4,5-dimethyl-1,3-dioxole-2-thione are dictated by the interplay of the π-system of the double bond, the lone pairs on the oxygen and sulfur atoms, and the electron-withdrawing nature of the thiocarbonyl group.
Molecular Orbitals and the HOMO-LUMO Gap
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic transitions of a molecule.
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HOMO: The HOMO is expected to have significant contributions from the lone pairs of the sulfur and oxygen atoms, as well as the π-electrons of the C=C double bond. The sulfur atom's lone pairs are generally higher in energy than those of oxygen, suggesting they will be a major component of the HOMO.
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LUMO: The LUMO is anticipated to be a π* antibonding orbital primarily localized on the C=S thiocarbonyl group.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's color, reactivity, and electronic properties. Replacing the oxygen of a carbonyl group with the less electronegative sulfur atom generally leads to a smaller HOMO-LUMO gap.[11] This is because the C=S π and π* orbitals are closer in energy than the corresponding C=O orbitals. A smaller HOMO-LUMO gap implies that the molecule can be excited by lower energy light, which would result in a redshift (shift to longer wavelengths) in its UV-Vis absorption spectrum compared to its carbonyl analog.
Sources
- 1. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]
- 2. 4,5-Dimethyl-1,3-dioxol-2-one | 37830-90-3 [chemicalbook.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4,5-Dimethyl-1,3-dioxol-2-one | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,5-Dimethyl-1,3-dioxol-2-one(37830-90-3) 1H NMR spectrum [chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. researchgate.net [researchgate.net]
- 11. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
